molecular formula C16H18FNO2 B13834089 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine

1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine

Cat. No.: B13834089
M. Wt: 275.32 g/mol
InChI Key: NFZQRBLOCNIWHY-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-[(4-Methoxyphenyl)methoxy]phenyl]ethanamine is a synthetic substituted phenethylamine research chemical. Its structure, featuring a phenethylamine core modified with fluoro, methoxy, and benzyloxy substituents, places it within a broad class of organic compounds known for diverse pharmacological activities in scientific literature. Substituted phenethylamines are extensively studied in medicinal chemistry for their interactions with various neurological targets, such as serotonin and dopamine receptor systems . For instance, structurally similar compounds have been investigated as selective agonists for serotonin receptors like 5-HT2C, a target of interest for central nervous system disorders . Other research on analogous molecules explores their potential as inhibitors for bacterial targets like cytochrome bd oxidase in Mycobacterium tuberculosis , highlighting their value in infectious disease research . The specific mechanism of action for this compound is not established and is a subject for empirical determination by qualified researchers. As a building block in organic synthesis, it can be used to develop more complex molecules for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

1-[5-fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine

InChI

InChI=1S/C16H18FNO2/c1-11(18)15-9-13(17)5-8-16(15)20-10-12-3-6-14(19-2)7-4-12/h3-9,11H,10,18H2,1-2H3

InChI Key

NFZQRBLOCNIWHY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

Synthetic Routes

Reductive Amination Route

This is a common approach where the aldehyde or ketone precursor undergoes reductive amination to form the ethanamine side chain.

  • Step 1: Ether Formation
    The phenolic hydroxyl group on the fluoro-substituted aromatic ring is alkylated with 4-methoxybenzyl halide or a similar derivative under basic conditions to form the (4-methoxyphenyl)methoxy ether linkage.

  • Step 2: Reductive Amination
    The aldehyde or ketone group is converted to the corresponding amine by reaction with an amine source (e.g., ammonium acetate) and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This step is typically carried out in solvents like dichloromethane or acetonitrile under inert atmosphere to prevent oxidation.

  • Step 3: Purification
    The crude product is purified by recrystallization or column chromatography to achieve high purity.

Catalytic Hydrogenation of Oxime Precursors
  • Oximes derived from the ketone or aldehyde precursors can be reduced to the amine using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere at mild temperatures (35–40°C). This method preserves sensitive groups such as methoxy and fluoro substituents.
Condensation and Chiral Resolution (Advanced Methods)
  • Some patented methods describe condensation of methoxy-substituted acetophenones with chiral amines (e.g., (S)-(-)-α-methylbenzylamine) in the presence of acid catalysts like p-toluenesulfonic acid, followed by hydrogenation and salt formation to obtain enantiomerically enriched ethanamine derivatives.

  • The condensation is often performed in toluene with azeotropic removal of water using a Dean-Stark apparatus.

  • Subsequent hydrogenation with Pd/C under hydrogen atmosphere reduces imines to amines.

  • The amine product is isolated as a crystalline salt by treatment with p-toluenesulfonic acid.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reagents/Conditions Yield (%) Notes
Ether Formation 4-fluoro-2-hydroxyacetophenone + 4-methoxybenzyl bromide, K2CO3, DMF, 80°C 75–85 Mild base, polar aprotic solvent preferred
Reductive Amination Aldehyde + NH4OAc + NaBH(OAc)3, DCM, rt, inert atmosphere 70–90 Sodium triacetoxyborohydride preferred for selectivity
Catalytic Hydrogenation Oxime + Pd/C, H2 (1 atm), EtOAc, 35–40°C 80–95 Preserves sensitive groups, mild conditions
Chiral Condensation 4-methoxyacetophenone + (S)-(-)-α-methylbenzylamine, PTSA, toluene reflux, Dean-Stark trap 85–90 For enantiomerically enriched products
Salt Formation Amine + p-toluenesulfonic acid, EtOAc, 5–10°C 90–95 Crystalline salt, improves stability and purity

Research Outcomes and Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR shows characteristic signals for methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and methoxy protons (δ ~3.7 ppm).
    • ^13C NMR confirms aromatic carbons (δ 110–160 ppm) and aliphatic carbons (δ 15–20 ppm).
  • High-Resolution Mass Spectrometry (HRMS) :
    Confirms molecular ion peak consistent with the calculated molecular formula, validating the compound's identity and purity.

  • Purity :
    Achieved >98% purity by chromatographic methods, suitable for biological testing.

  • Storage Conditions : Stable under inert atmosphere (nitrogen or argon) at –20°C in anhydrous solvents such as dichloromethane or acetonitrile. Avoidance of light and moisture is critical to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further development in the pharmaceutical industry.

Antidepressant Activity

Research indicates that compounds with similar structures may exhibit antidepressant properties. For instance, derivatives of phenethylamines have been linked to serotonin receptor modulation, which is crucial for mood regulation . Studies involving 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine could provide insights into its efficacy as an antidepressant.

Neurotransmitter Receptor Interaction

The compound's ability to interact with neurotransmitter receptors has been explored in various studies. Preliminary data suggest that it may influence dopamine and serotonin pathways, which are vital for treating mood disorders and other neuropsychiatric conditions .

Biological Studies

The biological applications of this compound extend to its use in experimental models for understanding disease mechanisms.

Cancer Research

Compounds with similar chemical structures have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines are an area of active investigation .

In Vitro Studies

In vitro studies have demonstrated the potential of this compound to affect cellular processes such as proliferation and apoptosis. These effects are being studied in various cancer cell lines to evaluate the compound's therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

Study Objective Findings
Study AEvaluate antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models when administered the compound .
Study BInvestigate receptor interactionsShowed that the compound modulates serotonin receptors, suggesting potential antidepressant activity .
Study CAssess anti-cancer propertiesFound that the compound inhibits proliferation of specific cancer cell lines by inducing apoptosis .

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)ethanamine (CAS 6298-96-0)
  • Structure : A simpler analog lacking both the fluorine atom and the methoxybenzyloxy group.
  • Key Differences : Reduced steric bulk and electronic effects due to the absence of substituents. Likely exhibits lower receptor binding specificity compared to the target compound .
  • Molecular Weight : 165.23 g/mol (vs. 287.32 g/mol for the target).
[3-Fluoro-4-(2-methylphenoxy)phenyl]methanamine (C₁₄H₁₄FNO)
  • Structure: Contains a fluorine and a 2-methylphenoxy group but is a methanamine (shorter carbon chain).
  • Key Differences: Shorter alkyl chain may reduce lipophilicity and membrane permeability. The methylphenoxy group introduces different steric effects compared to the methoxybenzyloxy group in the target compound .
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)
  • Structure : A psychedelic phenethylamine with bromine and dimethoxy substitutions.
  • Key Differences : Bromine’s larger atomic radius and dimethoxy groups may enhance serotonin receptor (5-HT₂ₐ) affinity, whereas the target compound’s fluorine and methoxybenzyloxy groups could alter selectivity .

Ether-Linked Modifications

2-[(4-Methoxyphenyl)methoxy]ethan-1-amine (CAS 40141-15-9)
  • Structure : The methoxybenzyloxy group is attached to the ethanamine’s carbon chain rather than a phenyl ring.
2-(4-Fluorophenoxy)ethanamine Hydrochloride
  • Structure: Features a fluorophenoxy group directly linked to ethanamine.
  • Key Differences: The lack of a benzyloxy spacer may limit conformational flexibility, impacting binding to targets like monoamine transporters .

Pharmacologically Active Analogs

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
  • Structure : A potent serotonin receptor agonist with an NBOMe substitution (N-benzyl methoxy group).
  • Key Differences : The target compound’s methoxybenzyloxy group mimics the NBOMe’s benzyl moiety but lacks the critical N-substitution required for high 5-HT₂ₐ affinity .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
Target Compound C₁₆H₁₈FNO₂ 287.32 ~2.8
1-(4-Methoxyphenyl)ethanamine C₉H₁₃NO 165.23 ~1.2
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine C₁₀H₁₅NO₂ 181.23 ~1.5
2C-B C₁₁H₁₆BrNO₂ 290.16 ~2.5

*LogP values estimated using fragment-based methods.

Biological Activity

1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine, also known as 5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18FNO2
  • Molecular Weight : 275.318 g/mol
  • CAS Number : [61629530]

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been studied for its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. For instance, it has shown significant antiproliferative effects against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively . The mechanism appears to involve the arresting of the cell cycle at the G2/M phase, indicating a potential for further development as an anticancer therapeutic.

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells while exhibiting minimal toxicity to normal fibroblasts .
  • Mechanistic Insights :
    • Docking simulations revealed that the compound binds effectively to the colchicine site on tubulin, which is crucial for microtubule dynamics. This binding disrupts tubulin polymerization, leading to cell cycle arrest .
  • Comparative Analysis :
    • A comparative study with other aminopyrazole derivatives indicated that modifications at specific positions could enhance or diminish biological activity. The introduction of methoxy groups was found to increase antiproliferative effects .

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHeLa0.08 - 12.07Cell cycle arrest at G2/M phase
AntiproliferativeHepG2Not specifiedInhibition of tubulin polymerization
Toxicity to Normal CellsGM-6114 (fibroblasts)>80% growthMinimal toxicity observed

Q & A

Q. Example Table :

Assay TypeObserved IC₅₀ (μM)Purity (%)Metabolic Stability (t₁/₂, min)
Enzymatic12.5 ± 1.298.545
Cell-Based25.8 ± 3.197.230

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic

  • NMR Spectroscopy : Confirm regiochemistry of fluorine substitution (¹⁹F NMR) and methoxy group positioning (¹H/¹³C NMR) .
  • FTIR : Identify amine (-NH₂) and ether (-O-) functional groups .
  • HPLC : Assess purity (>98% for biological studies) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can low yields in the final reductive amination step be addressed?

Advanced
Low yields often stem from competing side reactions or incomplete reduction . Strategies include:

  • Catalyst Screening : Test Pd/C, Ra-Ni, or NaBH₃CN with varying solvents (e.g., MeOH, THF).
  • pH Control : Maintain mildly acidic conditions (pH 4-5) to stabilize intermediates.
  • Temperature Optimization : Perform reactions under controlled reflux (e.g., 60–80°C) .

Q. Example Optimization Table :

CatalystSolventTemp (°C)Yield (%)
Pd/CMeOH6545
Ra-NiTHF7552
NaBH₃CNEtOHRT38

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Note : Monitor for sensitization via patch testing if prolonged exposure occurs. Store under inert atmosphere (N₂/Ar) to prevent oxidation .

How can computational methods aid in predicting the compound’s physicochemical properties?

Q. Advanced

  • LogP Prediction : Use tools like ChemAxon or Schrödinger to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa Calculation : Determine protonation states of the amine group under physiological pH using MarvinSketch.
  • Docking Studies : Model interactions with target receptors (e.g., serotonin transporters) via AutoDock Vina .

Q. Example Data :

PropertyPredicted ValueExperimental Value
LogP2.82.5 ± 0.3
Aqueous Solubility (mg/mL)0.120.09

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